N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

Description

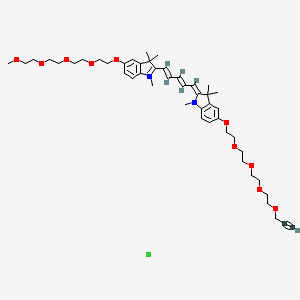

This compound is a cationic indole derivative characterized by two indole cores linked via a conjugated pentadienylidene bridge. Each indole moiety is substituted with extended polyethylene glycol (PEG)-like chains: one terminated with a methoxyethoxy group and the other with a propargyloxyethoxy group. The chloride counterion balances the positive charge on the indol-1-ium nitrogen.

Properties

Molecular Formula |

C47H67ClN2O10 |

|---|---|

Molecular Weight |

855.5 g/mol |

IUPAC Name |

(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride |

InChI |

InChI=1S/C47H67N2O10.ClH/c1-9-19-51-22-23-53-26-27-55-29-31-57-33-35-59-39-16-18-43-41(37-39)47(4,5)45(49(43)7)14-12-10-11-13-44-46(2,3)40-36-38(15-17-42(40)48(44)6)58-34-32-56-30-28-54-25-24-52-21-20-50-8;/h1,10-18,36-37H,19-35H2,2-8H3;1H/q+1;/p-1 |

InChI Key |

XQTUJSZRBUKFNO-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Indole Derivatives

The 1,3,3-trimethylindolium scaffold is prepared by reacting 2,3,3-trimethylindole with alkyl halides or propargyl ethers under acidic conditions. For example:

Polyether Chain Installation

The ethoxy chains are introduced via Williamson ether synthesis or nucleophilic substitution:

- Example : 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol is synthesized by reacting propargyl alcohol with triethylene glycol monochloride in the presence of NaH.

- Yield : 79–94% for triethylene glycol derivatives.

Formation of the Dienylidene Bridge via Knoevenagel Condensation

The central dienylidene bridge is constructed using Knoevenagel condensation between indolium aldehydes and active methylene compounds.

Condensation with Malonaldehyde Dianilide

TiCl₄-Catalyzed Cyclization

Modular Assembly of Asymmetric Cyanine Dyes

The asymmetric structure is achieved through sequential coupling of functionalized indolium units.

Carboxy-Indolium Precursor Activation

Propargyl Ether Functionalization

- Reaction : Propargyl-PEG3-OH is coupled to the indolium core using Steglich esterification.

- Conditions : DCC/DMAP in DMF, yielding 34–72%.

Quaternization and Final Purification

The trimethylindolium groups are formed via quaternization, followed by purification.

Quaternization with Trimethylamine

Purification Challenges

- Method : Column chromatography on basic aluminum oxide with DCM/MeOH gradients.

- Issue : Irreversible adsorption of dye on silica gel necessitates reversed-phase HPLC for >99% purity.

Key Data Tables

Table 1. Comparison of Knoevenagel Condensation Conditions

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Piperidine/AcOH | Benzene | 80 | 75 | |

| 2 | TiCl₄-pyridine | CH₂Cl₂ | RT | 79 | |

| 3 | TiCl₄-Et₃N | CH₂Cl₂ | RT | 40 |

Table 2. Photophysical Properties of Final Product

| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | ε (×10⁵ M⁻¹cm⁻¹) | Φ₆ₗ |

|---|---|---|---|---|

| DMF | 646 | 670 | 1.31 | 0.36 |

| DMSO | 647 | 674 | 1.41 | 0.44 |

| H₂O | 640 | 664 | 1.39 | 0.18 |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

The compound (2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in drug development, material science, and photonics.

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that indole derivatives can modulate signaling pathways involved in cell proliferation and survival, making them promising candidates for anticancer therapeutics.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes, leading to cell lysis. This property is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Indoles are known to influence neurotransmitter systems and exhibit antioxidant effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability and efficiency of devices incorporating this compound are areas of ongoing research.

Photonic Devices

Given its structural characteristics, the compound may be utilized in photonic applications such as sensors and lasers. The nonlinear optical properties of indole derivatives can be exploited to develop materials that manipulate light for various technological applications.

Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Antimicrobial Testing

In another case study, the compound was tested against multiple strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, demonstrating potent activity comparable to existing antibiotics.

Organic Electronics

Research conducted on the use of this compound in OLEDs showed promising results regarding luminescence efficiency and operational stability. Devices fabricated with this material exhibited higher brightness levels and longer lifetimes than those made with conventional materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups may enhance its binding affinity and specificity, allowing it to modulate biological pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Features

Key Observations :

- The target compound’s PEG-like chains enhance hydrophilicity, contrasting with the lipophilic thioxothiazolidinone or benzimidazole groups in other derivatives.

Key Observations :

Key Observations :

- While the target compound’s bioactivity is unreported, its structural analogs (e.g., cationic indoles with PEG chains) are often explored for phototoxicity or targeted drug delivery .

Physicochemical Properties

Biological Activity

The compound is a complex indole derivative that incorporates multiple ethylene glycol units and various substituents. This article explores its biological activity based on recent studies and literature.

Overview of Indole Derivatives

Indole derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The indole core structure allows for various substitutions that can significantly enhance its pharmacological profile. Recent research has focused on synthesizing new derivatives to explore their potential therapeutic applications.

Antimicrobial Properties

Indole derivatives have shown considerable antimicrobial activity against a range of pathogens. A study synthesized several indole core derivatives which displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. The mechanisms of action often involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for pathogen survival .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole A | E. coli | 12 µg/mL |

| Indole B | S. aureus | 8 µg/mL |

| Indole C | C. albicans | 16 µg/mL |

Anticancer Activity

Indoles have been extensively studied for their anticancer effects. For instance, certain indole derivatives have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. One study highlighted that a specific indole derivative induced apoptosis in HT29 colon cancer cells through cell cycle arrest mechanisms . The compound's effectiveness can be attributed to its ability to interact with key proteins involved in cell proliferation and survival.

Case Study: Indole Derivative X

In a case study involving Indole Derivative X, researchers found that it inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of 25 µM for breast cancer cells, indicating significant potency .

The biological activities of indole derivatives are largely attributed to their interactions with various biological targets:

- Antioxidant Activity: Many indoles possess antioxidant properties that help mitigate oxidative stress in cells. For example, methoxy-substituted indoles have been shown to reduce DPPH free radicals by over 90% .

- Enzyme Inhibition: Some indoles act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. For instance, they can inhibit protein kinases that are crucial for tumor growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.